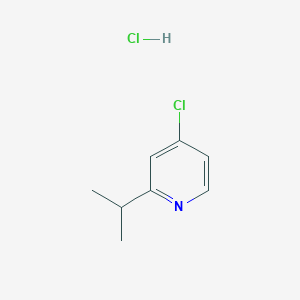
4-Chloro-2-isopropylpyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-isopropylpyridine hydrochloride is a heterocyclic organic compound with the chemical formula C8H10ClN. It is a colorless to pale yellow liquid with a pungent odor. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isopropylpyridine hydrochloride typically involves the chlorination of 2-isopropylpyridine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isopropylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form the corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include 4-azido-2-isopropylpyridine or 4-thiocyanato-2-isopropylpyridine.
Oxidation: Products include 4-chloro-2-isopropylpyridine N-oxide.
Reduction: Products include 4-chloro-2-isopropylpyridine amine.
Scientific Research Applications
4-Chloro-2-isopropylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 4-Chloro-2-isopropylpyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group.
2-Chloro-4-isopropylpyridine: Chlorine and isopropyl groups are swapped positions.
4-Bromo-2-isopropylpyridine: Bromine atom instead of chlorine at the 4-position.
Uniqueness
4-Chloro-2-isopropylpyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features make it a valuable intermediate in the synthesis of various complex molecules and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C8H11Cl2N |
|---|---|
Molecular Weight |
192.08 g/mol |
IUPAC Name |
4-chloro-2-propan-2-ylpyridine;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6(2)8-5-7(9)3-4-10-8;/h3-6H,1-2H3;1H |
InChI Key |
NBQUXCSMLFLLMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


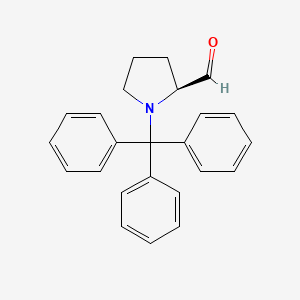




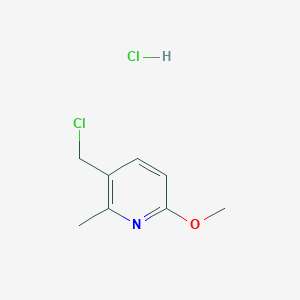

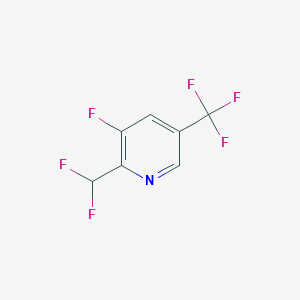
![6-Methylbenzo[b]thiophen-2-amine](/img/structure/B13650002.png)
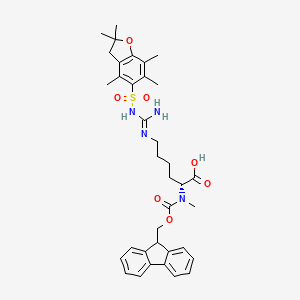
![[3-(Aminomethyl)phenoxy]acetic acid](/img/structure/B13650013.png)
![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13650034.png)

